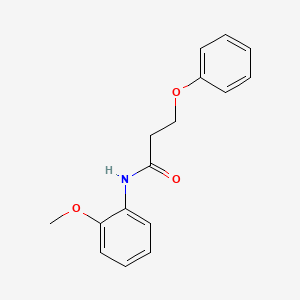![molecular formula C17H20ClN5OS B4406096 N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406096.png)
N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride
説明
N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a thiol-specific reagent that can modify the function of proteins by reacting with cysteine residues.
作用機序
N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride reacts with cysteine residues by forming a covalent bond between the thiol group of cysteine and the thioether group of this compound. This reaction can modify the function of proteins in several ways, including altering protein-protein interactions, enzyme activity, and signal transduction pathways. The specificity of this compound for cysteine residues makes it a powerful tool for studying the function of specific proteins and cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or cellular process being studied. For example, this compound has been used to study the role of cysteine residues in the function of ion channels, enzymes, and receptors. It has also been used to study the role of cysteine residues in cellular processes such as apoptosis, oxidative stress, and protein folding.
実験室実験の利点と制限
N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has several advantages for lab experiments, including its high specificity for cysteine residues, its ability to modify protein function in a reversible manner, and its compatibility with a wide range of experimental techniques. However, there are also limitations to the use of this compound, including the potential for off-target effects, the need for careful experimental design to ensure specificity, and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for the use of N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in scientific research. One area of interest is the development of new methods for the targeted modification of specific cysteine residues in proteins. Another area of interest is the use of this compound in the study of protein-protein interactions and signaling pathways. Finally, the potential therapeutic applications of this compound and related compounds are also an area of active research.
Conclusion
In conclusion, this compound is a thiol-specific reagent that has been widely used in scientific research to study the function of proteins. Its specificity for cysteine residues makes it a powerful tool for studying the role of these residues in protein function and cellular processes. While there are limitations to its use, this compound has several advantages for lab experiments and has the potential for future applications in both basic and applied research.
科学的研究の応用
N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been widely used in scientific research as a tool to study the function of proteins. It can modify the function of proteins by reacting with cysteine residues, which are often involved in protein-protein interactions, enzyme catalysis, and signal transduction. By modifying the function of specific cysteine residues, researchers can study the role of these residues in protein function and cellular processes.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS.ClH/c1-23-16-10-6-5-7-14(16)13-18-11-12-24-17-19-20-21-22(17)15-8-3-2-4-9-15;/h2-10,18H,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQGHSMSHJJTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B4406038.png)
![ethyl 4-{[3-(2-fluorophenyl)propanoyl]amino}benzoate](/img/structure/B4406039.png)
![(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4406051.png)

![{[5-(3,5-dichlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4406059.png)
![2,2,3,3-tetrafluoro-N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B4406075.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B4406086.png)
![5-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B4406087.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406093.png)
![N-(3-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406100.png)


![N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B4406115.png)
![N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4406124.png)